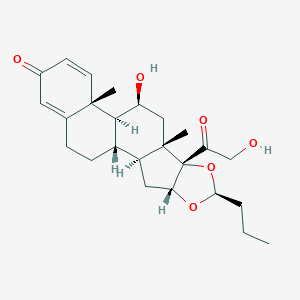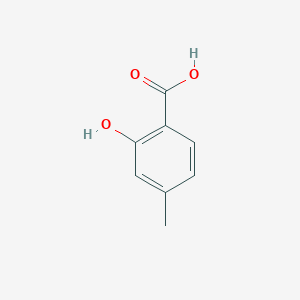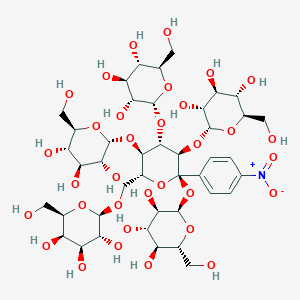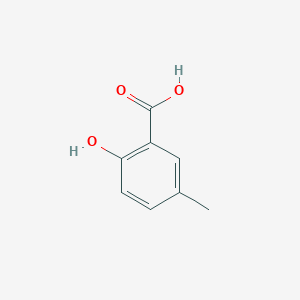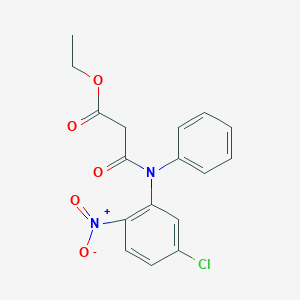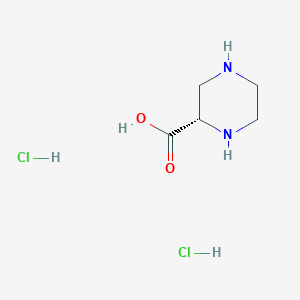
(S)-Piperazine-2-carboxylic acid dihydrochloride
Übersicht
Beschreibung
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists in two enantiomeric forms, ® and (S), and it appears that you’re interested in the (S) form. Piperazine and its derivatives are commonly used in the synthesis of pharmaceuticals and performance materials .
Synthesis Analysis
Piperazines can be synthesized through several methods. One common method involves the reaction of 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . Another method involves the decarboxylative cyclization between a variety of aldehydes and amino-acid-derived diamine .Molecular Structure Analysis
Piperazine is characterized by a six-membered ring with two nitrogen atoms. The exact molecular structure of “(S)-Piperazine-2-carboxylic acid dihydrochloride” would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis
Piperazine can participate in various chemical reactions. For example, it can react with carboxylic acids, nitriles, alcohols, alkylating agents, carbon disulfide, and aldehydes and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For example, properties such as solubility, melting point, boiling point, and reactivity would vary depending on the specific arrangement of atoms in the molecule .Wissenschaftliche Forschungsanwendungen
In another study, smart hydrogels with various chemically and structurally responsive moieties exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli . These smart hydrogels are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
-
Biomedical Applications
- Summary : Hyaluronic acid (HA), a component of the extracellular matrix (ECM), is used extensively in the design of hydrogels and nanoparticles for various biomedical applications . This is due to its critical role in vivo, its degradability by endogenous enzymes, and its lack of immunogenicity .
- Methods : HA-based hydrogels and nanoparticles are developed using different crosslinking chemistries. The structure of reactive groups and the procedure of crosslinking can significantly impact the intended mechanical, physical, and biological outcomes .
- Results : These HA-based hydrogels and nanoparticles have been used for tissue regeneration, promoting tissue healing, and as scaffolds for tissue engineering .
-
Dermatological and Cosmetic Applications
- Summary : Nanogels based on hyaluronic acid are being researched for potential use in dermatological and cosmetic applications . This is due to the involvement of hyaluronic acid in several fundamental processes related to skin health and ageing .
- Methods : These nanogels are tailored to carry and release a wide range of active molecules, and to target specific tissues or cell types . The synthetic methodologies include approaches based on spontaneous self-assembly of polymer molecules, chemical cross-linking, and hybrid approaches .
- Results : These nanogels have shown potential for prolonged drug release and dermal drug delivery .
-
Drug Delivery Systems
- Summary : Hyaluronic acid-based hydrogels have been extensively developed for use as drug delivery systems . These hydrogels can be designed to carry and release a wide range of active molecules .
- Methods : The development of these hydrogels involves utilizing different crosslinking chemistries. The structure of reactive groups and the procedure of crosslinking can significantly impact the intended mechanical, physical, and biological outcomes .
- Results : These hydrogels have shown potential in delivering drugs to specific tissues or cell types .
-
Tissue Engineering
- Summary : Hyaluronic acid-based hydrogels have been used as scaffolds for tissue engineering . These hydrogels provide a suitable microenvironment for cells, similar to the natural stem cell niche .
- Methods : The hydrogels are developed using different crosslinking chemistries. The structure of reactive groups and the procedure of crosslinking can significantly impact the intended mechanical, physical, and biological outcomes .
- Results : These hydrogels have been extensively developed for biomedical applications such as in vitro disease modeling, 3D cell culture platforms, and scaffolds for tissue engineering .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-piperazine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDZBQLMGKPQS-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370181 | |
| Record name | (S)-Piperazine-2-carboxylic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Piperazine-2-carboxylic acid dihydrochloride | |
CAS RN |
158663-69-5 | |
| Record name | (S)-Piperazine-2-carboxylic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-piperazine-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)
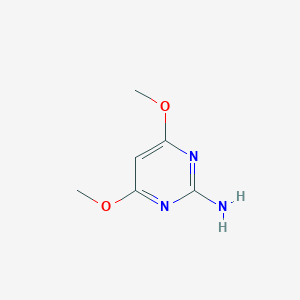
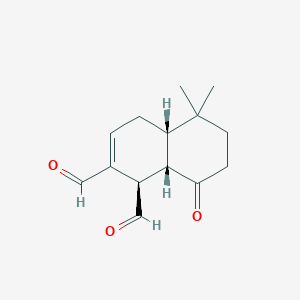
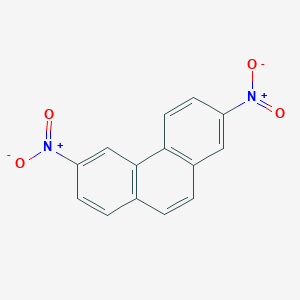

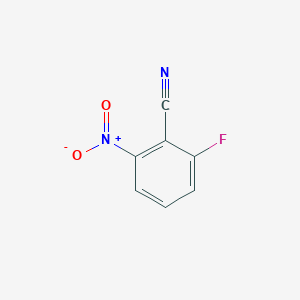
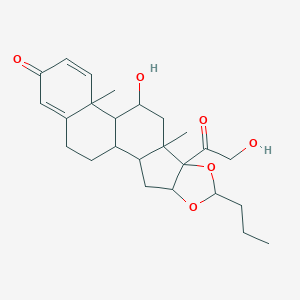
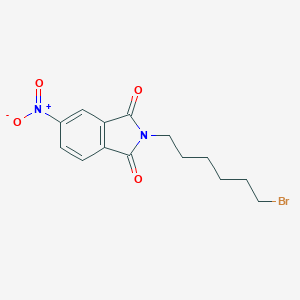
![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)
